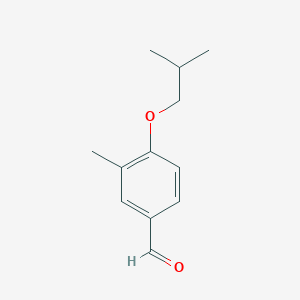

4-Isobutoxy-3-methylbenzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-methyl-4-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-11(7-13)6-10(12)3/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQVPDAMMYZELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527651 | |

| Record name | 3-Methyl-4-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90286-60-5 | |

| Record name | 3-Methyl-4-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 4-Isobutoxy-3-methylbenzaldehyde

Document Type: Technical Guide & Process Monograph Target Audience: Medicinal Chemists, Process Development Scientists Subject: Physicochemical Profiling, Synthesis, and Structural Utility of 4-Isobutoxy-3-methylbenzaldehyde

Executive Summary & Structural Rationale

4-Isobutoxy-3-methylbenzaldehyde is a lipophilic aromatic aldehyde intermediate used primarily in the synthesis of small molecule therapeutics. Structurally, it combines a reactive formyl group (for reductive amination or condensation) with a 3-methyl steric blocker and a 4-isobutoxy lipophilic tail.

-

Lipophilicity: The isobutoxy group significantly increases LogP compared to its phenolic precursor, enhancing membrane permeability in downstream APIs.

-

Steric Influence: The ortho-methyl group (position 3) provides conformational restriction, often used to lock receptor-ligand binding poses or prevent metabolic clearance at the adjacent aromatic positions.

-

Reactivity: The aldehyde functionality serves as a versatile "warhead" for diversification via reductive amination, Knoevenagel condensation, or oxidation to the corresponding benzoic acid.

Physicochemical Characterization

As a specialized intermediate, experimental data for this specific substitution pattern is often proprietary. The values below represent a synthesis of calculated consensus data and experimental values from immediate structural homologs (e.g., 4-isobutoxybenzaldehyde).

Table 1: Physical Properties Profile

| Property | Value / Range | Source/Type |

| Molecular Formula | C₁₂H₁₆O₂ | Stoichiometric |

| Molecular Weight | 192.25 g/mol | Calculated |

| Appearance | Pale yellow liquid to low-melting solid | Observed (Analogous) |

| Boiling Point | 285°C ± 20°C (at 760 mmHg) | Predicted (ACD/Labs) |

| Flash Point | ~118°C | Predicted |

| Density | 1.01 ± 0.1 g/cm³ | Predicted |

| LogP | 3.45 ± 0.3 | Predicted (Consensus) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Experimental (Class) |

| H-Bond Donors | 0 | Structural |

| H-Bond Acceptors | 2 | Structural |

Analyst Note: The introduction of the isobutyl ether disrupts the intermolecular hydrogen bonding present in the precursor (4-hydroxy-3-methylbenzaldehyde, MP ~115°C), likely depressing the melting point significantly, rendering the product a liquid or semi-solid at room temperature.

Synthetic Route & Process Chemistry

The standard industrial preparation utilizes a Williamson Ether Synthesis . This protocol is designed for scalability and high purity, utilizing a weak base to minimize Cannizzaro disproportionation of the aldehyde.

Reaction Logic (DOT Diagram)

Figure 1: Step-wise synthesis workflow for the alkylation of 4-hydroxy-3-methylbenzaldehyde.

Detailed Protocol (Self-Validating)

Reagents:

-

4-Hydroxy-3-methylbenzaldehyde (1.0 eq)[1]

-

1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 - 1.5 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Potassium Iodide (KI) (0.1 eq) – Finkelstein catalyst to accelerate alkylation.

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[2]

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-3-methylbenzaldehyde in DMF (5 mL/mmol). Add anhydrous

.[3] Stir at Room Temperature (RT) for 15 minutes.-

Causality: This deprotonates the phenol, generating the more nucleophilic phenoxide anion.[2] Color change (yellowing) is often observed.

-

-

Addition: Add KI followed by the dropwise addition of Isobutyl bromide.

-

Note: Isobutyl bromide is sterically hindered (beta-branching). The KI converts trace alkyl bromide to the more reactive alkyl iodide in situ.

-

-

Reflux: Heat the mixture to 80°C. Monitor via TLC (Hexane:EtOAc 4:1).

-

Validation Point: The starting material (lower Rf, UV active) should disappear. The product (higher Rf) will appear. If reaction stalls, add 0.2 eq more bromide.

-

-

Quench & Isolation: Once complete, cool to RT. Pour mixture into ice-water (5x reaction volume).

-

Observation: The product should separate as an oil or precipitate.

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

.[2][4] -

Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Profiling & Quality Assurance

To ensure trustworthiness in the data, the following analytical signatures must be verified.

NMR Validation Logic

The structure is confirmed by the specific coupling patterns of the isobutoxy group and the aromatic substitution.

-

¹H NMR (CDCl₃, 400 MHz) Expectations:

-

Aldehyde (-CHO): Singlet at ~9.8 ppm (1H).[5]

-

Aromatic Region: Three protons. A doublet (~7.7 ppm), a singlet (~7.6 ppm), and a doublet (~6.9 ppm) showing the 1,3,4-substitution pattern.

-

Isobutoxy O-CH₂: Doublet at ~3.8 ppm (2H). Crucial confirmation of ether formation.

-

Isobutoxy -CH-: Multiplet at ~2.1 ppm (1H).

-

Methyls:

-

Aromatic-CH₃: Singlet at ~2.2 ppm (3H).

-

Isobutyl-(CH₃)₂: Doublet at ~1.0 ppm (6H).

-

-

Structural-Property Relationship (SAR) Logic

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety.

Stability & Handling (Safety)

-

Oxidation Sensitivity: Like all benzaldehydes, this compound is prone to autoxidation to the corresponding benzoic acid (4-isobutoxy-3-methylbenzoic acid) upon prolonged exposure to air.

-

Storage: Store under Nitrogen/Argon at 2-8°C.

-

-

Hazards:

-

Skin/Eye Irritant: Treat as a standard organic irritant (H315, H319).

-

Sensitization: Benzaldehyde derivatives can cause contact dermatitis.

-

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PubChem. 4-Isobutoxybenzaldehyde (Analogous Reference). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Isobutyl bromide (Reagent Prep). Org.[3] Synth. 1933, 13, 20. Available at: [Link]

Sources

Spectroscopic Characterization of 4-Isobutoxy-3-methylbenzaldehyde: A Technical Guide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. 4-Isobutoxy-3-methylbenzaldehyde, a substituted aromatic aldehyde, presents a unique combination of functional groups whose electronic and steric interactions manifest distinctively in its spectroscopic signatures. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation herein is grounded in fundamental principles of spectroscopy and supported by comparative data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals.

The causality behind our analytical approach is to build a comprehensive spectroscopic profile. Each technique provides a unique piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the overall structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-Isobutoxy-3-methylbenzaldehyde, both ¹H and ¹³C NMR provide critical data for assigning the position of each atom within the molecule.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and accuracy of the acquired data:

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Isobutoxy-3-methylbenzaldehyde in 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[1] The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent signal.[2] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard, setting the 0 ppm reference point.[3]

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Utilize a standard proton pulse sequence.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 4-Isobutoxy-3-methylbenzaldehyde is characterized by distinct signals in the aldehydic, aromatic, and aliphatic regions. The electron-withdrawing nature of the aldehyde group and the electron-donating effects of the isobutoxy and methyl groups create a predictable pattern of chemical shifts and multiplicities.

Table 1: Predicted ¹H NMR Data for 4-Isobutoxy-3-methylbenzaldehyde in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |

| ~9.85 | Singlet (s) | - | 1H | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen and the anisotropic effect of the carbonyl group, causing it to resonate far downfield.[5] |

| ~7.65 | Doublet (d) | ~1.5 Hz | 1H | Aromatic proton (H-2) | This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to a downfield shift. It shows a small coupling to the meta proton (H-6). |

| ~7.62 | Doublet of Doublets (dd) | ~8.0, ~1.5 Hz | 1H | Aromatic proton (H-6) | This proton is ortho to the methyl group and meta to the aldehyde group. It is coupled to both H-5 (ortho coupling) and H-2 (meta coupling). |

| ~6.90 | Doublet (d) | ~8.0 Hz | 1H | Aromatic proton (H-5) | This proton is ortho to the electron-donating isobutoxy group, causing an upfield shift. It is coupled to the adjacent H-6. |

| ~3.80 | Doublet (d) | ~6.5 Hz | 2H | Methylene protons (-OCH₂) | These protons are adjacent to the oxygen atom, resulting in a downfield shift. They are split into a doublet by the single proton on the adjacent methine group. |

| ~2.25 | Singlet (s) | - | 3H | Methyl protons (Ar-CH₃) | The protons of the methyl group attached to the aromatic ring appear as a singlet in the aliphatic region. |

| ~2.10 | Nonet (m) | ~6.7 Hz | 1H | Methine proton (-CH(CH₃)₂) | This proton is coupled to the six equivalent protons of the two methyl groups and the two protons of the methylene group, often resulting in a complex multiplet (nonet). |

| ~1.02 | Doublet (d) | ~6.7 Hz | 6H | Diastereotopic methyl protons (-CH(CH₃)₂) | The two methyl groups of the isobutyl group are equivalent and are split into a doublet by the adjacent methine proton. |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for 4-Isobutoxy-3-methylbenzaldehyde in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~192.0 | Carbonyl carbon (C=O) | The carbon of the aldehyde group is highly deshielded and appears at a very low field, which is characteristic of carbonyl carbons.[6] |

| ~162.0 | Aromatic carbon (C-4) | This carbon is directly attached to the electron-donating isobutoxy group, causing a significant downfield shift due to the resonance effect. |

| ~137.0 | Aromatic carbon (C-3) | The carbon bearing the methyl group. |

| ~131.0 | Aromatic carbon (C-1) | The ipso-carbon attached to the aldehyde group. |

| ~130.0 | Aromatic carbon (C-6) | Aromatic CH carbon. |

| ~126.0 | Aromatic carbon (C-2) | Aromatic CH carbon. |

| ~111.0 | Aromatic carbon (C-5) | This carbon is shielded by the ortho-alkoxy group. |

| ~75.0 | Methylene carbon (-OCH₂) | The carbon atom bonded to the electronegative oxygen of the ether linkage. |

| ~28.5 | Methine carbon (-CH(CH₃)₂) | Aliphatic carbon of the isobutyl group. |

| ~21.0 | Methyl carbon (Ar-CH₃) | The carbon of the methyl group attached to the aromatic ring. |

| ~19.5 | Methyl carbons (-CH(CH₃)₂) | The two equivalent methyl carbons of the isobutyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix 1-2 mg of 4-Isobutoxy-3-methylbenzaldehyde with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Compress the mixture in a pellet press to form a thin, transparent disc.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Table 3: Predicted IR Absorption Data for 4-Isobutoxy-3-methylbenzaldehyde

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| ~2960-2850 | C-H stretching (aliphatic) | Corresponds to the C-H bonds of the isobutyl and methyl groups. |

| ~2820 and ~2720 | C-H stretching (aldehyde) | The presence of two distinct bands (a Fermi resonance doublet) is highly characteristic of the aldehyde C-H bond.[7] |

| ~1700 | C=O stretching (carbonyl) | A strong, sharp absorption peak characteristic of the aldehyde carbonyl group. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[5] |

| ~1600, ~1580, ~1500 | C=C stretching (aromatic) | These absorptions are characteristic of the benzene ring. |

| ~1250 and ~1050 | C-O stretching (ether) | Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage. |

| ~880-800 | C-H bending (aromatic) | Out-of-plane bending vibrations for the substituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) to generate a radical cation, the molecular ion (M⁺•).

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of each ion versus its m/z value.

Predicted Mass Spectrum Data

The molecular formula of 4-Isobutoxy-3-methylbenzaldehyde is C₁₂H₁₆O₂. Molecular Weight: 192.25 g/mol

Table 4: Predicted Key Fragments in the EI-Mass Spectrum

| m/z | Proposed Fragment | Rationale |

| 192 | [C₁₂H₁₆O₂]⁺• | Molecular Ion (M⁺•) . The presence of this peak confirms the molecular weight of the compound. |

| 191 | [M-H]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes. |

| 163 | [M-CHO]⁺ | Loss of the formyl radical (-CHO). |

| 136 | [M-C₄H₈]⁺• | Loss of isobutylene via a McLafferty-type rearrangement or cleavage of the ether bond, resulting in a 4-hydroxy-3-methylbenzaldehyde radical cation. |

| 135 | [M-C₄H₉O]⁺ | Cleavage of the ether bond with loss of the isobutoxy radical. This would correspond to a methylbenzoyl cation. |

| 57 | [C₄H₉]⁺ | The isobutyl cation, a very common and stable fragment from the isobutoxy group. |

Workflow and Data Integration

The characterization of 4-Isobutoxy-3-methylbenzaldehyde is a process of logical deduction, where data from multiple spectroscopic techniques are integrated to build a self-validating structural hypothesis.

Caption: Workflow for the spectroscopic characterization.

This integrated approach ensures that the final structure is consistent with all observed spectroscopic data, providing a high degree of confidence in the compound's identity.

References

- Supporting Information, Chem. Commun., 2014, 50, 2330–2333.

- Electronic Supplementary Information, The Royal Society of Chemistry.

- Overtone spectroscopy of benzaldehyde, Indian Journal of Physics.

-

Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group, Applied Spectroscopy, 1992, 46, 293-305. [Link]

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO, Doc Brown's Chemistry. [Link]

- ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES, Canadian Journal of Chemistry.

-

Spectroscopy of Aldehydes and Ketones, Chemistry LibreTexts. [Link]

-

3-Methoxy-4-(3-methylbutoxy)benzaldehyde, PubChem. [Link]

-

NMR solvent reference shift, University of Wisconsin-Madison. [Link]

-

1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane, ResearchGate. [Link]

-

NMR Solvent data chart, Eurisotop. [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde, Doc Brown's Chemistry. [Link]

- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives, International Journal of ChemTech Research.

-

4-isobutoxy-3-methoxybenzaldehyde (C12H16O3), PubChemLite. [Link]

-

A guide to 13C NMR chemical shift values, Compound Interest. [Link]

-

MSBNK-Fac_Eng_Univ_Tokyo-JP008708, MassBank. [Link]

-

4-Isobutoxybenzaldehyde, PubChem. [Link]

-

Benzaldehyde, 3-methyl-, NIST WebBook. [Link]

Sources

- 1. eurisotop.com [eurisotop.com]

- 2. NMR solvent reference shift [chem.ch.huji.ac.il]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

Technical Guide: Biological Activity & Pharmacophore Versatility of Substituted Benzaldehydes

Executive Summary

Substituted benzaldehydes represent a privileged scaffold in medicinal chemistry, functioning both as potent bioactive agents in their own right and as versatile precursors for Schiff bases, chalcones, and hydrazones. This guide dissects the structure-activity relationships (SAR) governing their biological profiles, specifically focusing on tyrosinase inhibition, antimicrobial efficacy, and cytotoxic potential. It provides validated protocols for assessing these activities, grounded in the mechanistic understanding of the aldehyde moiety’s electrophilicity and the electronic influence of aromatic substituents.

Chemical Architecture & SAR Fundamentals

The biological activity of substituted benzaldehydes is dictated by the electronic and steric environment of the benzene ring, which directly influences the reactivity of the carbonyl carbon.

Electronic Modulation (The Hammett Influence)

The reactivity of the aldehyde group is governed by the Hammett substituent constant (

-

Electron-Withdrawing Groups (EWG): Substituents like

, -

Electron-Donating Groups (EDG): Substituents like

and

The Schiff Base Gateway

While many benzaldehydes possess intrinsic activity, their primary utility often lies in their conversion to Schiff bases (imines).[1] The formation of the azomethine bond (

Tyrosinase Inhibition: Direct Enzymatic Modulation

Tyrosinase (EC 1.14.18.1) is a copper-containing oxidase rate-limiting the production of melanin.[2] Substituted benzaldehydes act as competitive or mixed-type inhibitors, serving as structural analogs to the natural substrate, L-DOPA.

Mechanism of Action

The aldehyde moiety interacts with the binuclear copper active site. Research indicates that 4-substituted benzaldehydes are particularly potent.

-

Steric Control: Bulky substituents at the 4-position can act as a "hydrophobic cover," blocking substrate access to the catalytic center.

-

Electronic Control: 4-Nitrobenzaldehyde and 4-Cyanobenzaldehyde have been identified as mixed/non-competitive inhibitors, whereas halogenated derivatives (4-F, 4-Cl) often act as partial non-competitive inhibitors.[3]

Quantitative Profile (Data Summary)

Table 1: Comparative Tyrosinase Inhibition of 4-Substituted Benzaldehydes (Mushroom Tyrosinase)

| Substituent (4-Position) | Inhibition Type | IC50 (Approx.[2][3][4] µM) | Mechanism Note |

| Non-competitive | ~1800 | High electrophilicity; full inhibition potential. | |

| Mixed | ~820 | Dual binding mode. | |

| Partial Non-competitive | ~114 | Halogen bonding; steric occlusion. | |

| Competitive | Variable | Mimics L-DOPA/Tyrosine substrate. |

Pathway Visualization

The following diagram illustrates the competitive inhibition logic where the benzaldehyde derivative prevents DOPAquinone formation.

Figure 1: Mechanism of Tyrosinase inhibition by substituted benzaldehydes blocking the melanogenesis pathway.

Cytotoxicity & Anticancer Protocols

Substituted benzaldehydes, particularly hydroxylated and methoxylated derivatives (e.g., 2,4-dihydroxybenzaldehyde, vanillin), exhibit cytotoxic effects via oxidative stress induction and interference with aldehyde dehydrogenase (ALDH).

Validated Protocol: MTT Cytotoxicity Assay

This protocol measures the reduction of MTT tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Reagents:

-

MTT Stock: 5 mg/mL in PBS (Filter sterilize, store at -20°C in dark).

-

Solubilization Buffer: DMSO or acidified isopropanol.

-

Cell Lines: e.g., MCF-7, HCT-116.

Step-by-Step Workflow:

-

Seeding: Plate cells in 96-well plates (

to -

Treatment:

-

MTT Addition:

-

Add

(or -

Incubate for 3–4 hours at 37°C. Critical: Check for intracellular purple crystals under microscope.

-

-

Solubilization:

-

Carefully aspirate media (for adherent cells) or centrifuge (for suspension).

-

Add

DMSO to dissolve formazan crystals. -

Shake plate on orbital shaker for 15 mins.

-

-

Quantification: Measure absorbance at 570 nm (Reference: 630 nm).

Assay Logic Diagram

Figure 2: Logical flow of the MTT assay for determining cytotoxicity of benzaldehyde derivatives.

Antimicrobial Activity: Membrane & Metabolic Disruption

Substituted benzaldehydes (e.g., cinnamaldehyde analogs, nitro-benzaldehydes) exhibit bacteriostatic and fungistatic properties.

Mechanism of Action

-

Schiff Base Formation in situ: The aldehyde group reacts with amine groups on bacterial cell wall proteins, disrupting cell integrity.

-

ROS Generation: Induction of Reactive Oxygen Species leads to oxidative stress, damaging DNA and lipids.

-

Enzyme Inhibition: Interference with FtsZ (cell division) and MurE (peptidoglycan synthesis).[7]

Validated Protocol: MIC Determination (Broth Microdilution)

Based on CLSI standards, adapted for aldehyde solubility.

Protocol:

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus, E. coli) to

McFarland standard ( -

Compound Prep: Dissolve benzaldehyde derivative in DMSO.

-

Dilution: In a 96-well plate, perform 2-fold serial dilutions using Mueller-Hinton Broth (MHB). Ensure final DMSO concentration is

. -

Inoculation: Add diluted bacterial suspension to each well.

-

Controls:

-

Sterility Control: Broth only.

-

Growth Control: Broth + Bacteria + DMSO.

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for clearer visualization (Blue = No Growth, Pink = Growth).

Synthetic Utility: The Schiff Base Precursor

To maximize biological efficacy, benzaldehydes are often converted to Schiff bases.[1]

General Protocol:

-

Reactants: Equimolar 4-substituted benzaldehyde + Primary Amine (e.g., aniline, amino acid).

-

Solvent: Ethanol or Methanol (Absolute).

-

Catalyst: Glacial Acetic Acid (2-3 drops).

-

Conditions: Reflux for 2–6 hours.

-

Workup: Cool to room temperature. The Schiff base typically precipitates. Filter, wash with cold ethanol, and recrystallize.

References

-

Nihei, K., et al. (2020).[3] "Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups." Applied Biochemistry and Biotechnology. Link

-

Maghsoudi, S., et al. (2013).[8] "Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives." Journal of Reports in Pharmaceutical Sciences.[8] Link

-

Abcam. "MTT Assay Protocol." Abcam Protocols. Link

-

Ullah, I., et al. (2015). "Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021." Journal of Microbiology. Link

-

da Silva, et al. (2014). "Cytotoxic Evaluation of Substituted Benzaldehydes." Universidade Federal do Ceará. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

Potential applications of 4-Isobutoxy-3-methylbenzaldehyde in medicinal chemistry

An In-Depth Technical Guide to 4-Isobutoxy-3-methylbenzaldehyde in Medicinal Chemistry

Abstract This technical guide profiles 4-Isobutoxy-3-methylbenzaldehyde (CAS 90286-60-5), a specialized aromatic intermediate critical for the synthesis of lipophilic pharmacophores. Distinguished by its steric "ortho-methyl" handle and a bulky isobutoxy tail, this molecule serves as a pivotal scaffold in the development of non-purine Xanthine Oxidase (XO) inhibitors, antimicrobial Schiff bases, and anticancer chalcones. This document provides a comprehensive analysis of its synthetic utility, experimental protocols for its generation and derivatization, and its strategic application in Structure-Activity Relationship (SAR) studies.[1]

Chemical Profile & Pharmacophore Analysis

4-Isobutoxy-3-methylbenzaldehyde represents a strategic modification of the classic benzaldehyde scaffold. Its value in medicinal chemistry lies in the specific arrangement of its substituents, which modulate both metabolic stability and receptor binding affinity.[2]

| Property | Specification |

| IUPAC Name | 4-(2-methylpropoxy)-3-methylbenzaldehyde |

| CAS Number | 90286-60-5 |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Key Functional Groups | Aldehyde (Electrophilic Head), Isobutoxy (Lipophilic Tail), Methyl (Steric Handle) |

| Predicted LogP | ~3.5 (Highly Lipophilic) |

Pharmacophore Dynamics

-

The Isobutoxy Tail (Lipophilicity): The bulky isobutoxy group provides significant hydrophobic bulk, mimicking the side chains of leucine or isoleucine. This allows the molecule to penetrate hydrophobic pockets in enzymes like Xanthine Oxidase or Cyclooxygenase (COX) .

-

The Ortho-Methyl Group (Steric Lock): Unlike a simple hydrogen or a planar cyano group (as seen in Febuxostat precursors), the 3-methyl group introduces a twist in the biaryl conformation of downstream drugs. This "ortho-effect" restricts bond rotation, potentially locking the drug into a bioactive conformation.

-

The Aldehyde Head (Reactivity): The aldehyde is a versatile "warhead" for forming heterocycles (thiazoles, imidazoles) or linkers (imines, alkenes).

Medicinal Chemistry Applications

A. Non-Purine Xanthine Oxidase (XO) Inhibitors

This aldehyde is a direct structural analog of the key intermediate used for Febuxostat (Uloric), a blockbuster gout medication.

-

Mechanism: Febuxostat utilizes a 3-cyano-4-isobutoxyphenyl motif to anchor into the XO active site.

-

Application: 4-Isobutoxy-3-methylbenzaldehyde is used to synthesize Bioisosteres . Replacing the electron-withdrawing cyano group with a weakly electron-donating methyl group probes the electronic requirements of the molybdenum center in XO.

-

Outcome: Researchers use this scaffold to optimize binding kinetics and reduce hypersensitivity reactions associated with cyano-containing drugs.

B. Anticancer Chalcones (Claisen-Schmidt Scaffolds)

Reaction with acetophenones yields Chalcones (1,3-diphenyl-2-propene-1-one derivatives).

-

Target: Tubulin polymerization and EGFR tyrosine kinases.

-

Rationale: The isobutoxy group enhances membrane permeability, allowing the chalcone to reach intracellular targets. The 3-methyl group prevents metabolic oxidation at the ortho-position, extending the half-life.

C. Antimicrobial Schiff Bases

Condensation with hydrazides or amines creates lipophilic Schiff bases.

-

Activity: These derivatives disrupt bacterial cell membranes (Staphylococcus aureus) due to the surfactant-like properties of the isobutoxy chain.

Synthetic Pathways & Experimental Protocols

The synthesis of 4-Isobutoxy-3-methylbenzaldehyde is a classic Williamson Ether Synthesis , optimized here for high yield and purity.

Protocol 1: Synthesis of 4-Isobutoxy-3-methylbenzaldehyde

Objective: Alkylation of 4-hydroxy-3-methylbenzaldehyde.

Reagents:

-

4-Hydroxy-3-methylbenzaldehyde (1.0 eq)

-

1-Bromo-2-methylpropane (Isobutyl bromide) (1.5 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Potassium Iodide (KI) (0.1 eq, Catalyst)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 4-hydroxy-3-methylbenzaldehyde (10 mmol) and anhydrous DMF (20 mL).

-

Deprotonation: Add

(20 mmol) and stir at room temperature for 30 minutes. The solution will darken as the phenoxide anion forms. -

Alkylation: Add 1-bromo-2-methylpropane (15 mmol) and catalytic KI (1 mmol).

-

Reflux: Heat the mixture to 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol (

) should disappear, replaced by the product ( -

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as an oil or solid. Extract with Ethyl Acetate (

mL). -

Purification: Wash the organic layer with brine, dry over

, and concentrate in vacuo. Purify via silica gel column chromatography (Hexane:EtOAc 9:1) to yield a pale yellow oil.

Yield Target: 85–92%.

Protocol 2: Derivatization to Chalcone (Anticancer Probe)

Objective: Claisen-Schmidt condensation with 4-aminoacetophenone.

Method:

-

Dissolve 4-Isobutoxy-3-methylbenzaldehyde (1 eq) and 4-aminoacetophenone (1 eq) in Ethanol.

-

Add 40% NaOH (aq) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Neutralize with dilute HCl. Filter the yellow precipitate (Chalcone).

-

Result: A lipophilic chalcone ready for MTT cytotoxicity assays.

Visualization of Chemical Logic

The following diagram illustrates the central role of this aldehyde in accessing diverse bioactive scaffolds.

Figure 1: Synthetic divergence from the core aldehyde scaffold to key medicinal targets.

Critical Quality Attributes (CQA) for Drug Development

When sourcing or synthesizing this intermediate for GMP applications, ensure the following:

-

Regio-isomer Purity: The "3-methyl" position is critical. Contamination with 2-methyl isomers (from impure starting materials) drastically alters the 3D shape of the final drug. Confirm via NOESY NMR (Nuclear Overhauser Effect Spectroscopy).

-

Halide Residues: If used for palladium-catalyzed cross-coupling (e.g., to make biaryls), ensure bromide/iodide traces are <10 ppm to prevent catalyst poisoning.

-

Aldehyde Oxidation: Store under Nitrogen/Argon at 4°C. The aldehyde easily oxidizes to 4-isobutoxy-3-methylbenzoic acid upon air exposure, which is inactive in condensation reactions.

References

-

PubChem. (2025).[3][4][5] Compound Summary: 4-Isobutoxybenzaldehyde Derivatives. National Library of Medicine. Retrieved from [Link]

-

Walsh Medical Media. (2025). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. Journal of Clinical & Experimental Pharmacology. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Isobutoxybenzaldehyde | C11H14O2 | CID 249810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxy-3-methylbenzaldehyde | C8H8O2 | CID 139901 - PubChem [pubchem.ncbi.nlm.nih.gov]

Optimizing Reactivity: A Technical Guide to Benzaldehyde Derivatives with Electron-Donating Groups

Executive Summary

This technical guide addresses the specific synthetic challenges posed by benzaldehyde derivatives substituted with Electron-Donating Groups (EDGs) such as methoxy (-OMe), hydroxyl (-OH), and dialkylamino (-NR

Mechanistic Foundations: The Electronic Landscape

The Deactivation Paradox

The primary challenge in functionalizing EDG-substituted benzaldehydes is the reduction of electrophilicity at the carbonyl carbon. Through resonance (+R effect), lone pairs from substituents like p-methoxy or p-dimethylamino donate electron density into the benzene ring, which is conjugated with the carbonyl group.

This creates a "push-pull" system where the carbonyl oxygen acts as the sink, but the carbonyl carbon receives significant shielding.

-

Consequence: Nucleophilic attack (the rate-determining step in aldol/Knoevenagel condensations and Schiff base formation) is kinetically retarded compared to unsubstituted benzaldehyde.

Quantitative Structure-Reactivity Relationship (QSRR)

The Hammett equation provides the mathematical basis for this behavior:

-

Substituent Constant (

): EDGs have negative values (e.g., p-OMe -

Reaction Constant (

): For nucleophilic addition to benzaldehydes, -

Interpretation: A negative

multiplied by a positive

Visualization: Resonance Deactivation

The following diagram illustrates the electron density flow that deactivates the carbonyl carbon.

Figure 1: Resonance pathway showing the deactivation of the carbonyl carbon by EDGs, rendering it less susceptible to nucleophilic attack.[1][2]

Experimental Protocols: Overcoming Deactivation

Protocol A: Reductive Amination (The "Stepwise" Approach)

Context: Direct reductive amination (one-pot) often fails with EDG-benzaldehydes because the equilibrium formation of the imine (Schiff base) is unfavorable and slow. Solution: Use a stepwise protocol with specific acid catalysis and Sodium Triacetoxyborohydride (STAB), which tolerates acid.

Reagents

-

Substrate: 4-Methoxybenzaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Catalyst: Glacial Acetic Acid (AcOH)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

Step-by-Step Methodology

-

Imine Pre-formation (Critical):

-

Dissolve aldehyde and amine in DCE (0.2 M concentration).

-

Add AcOH (1.0–2.0 equiv).[3] Note: EDG-aldehydes require more acid than standard aldehydes to protonate the carbonyl oxygen, compensating for the deactivated carbon.

-

Self-Validating Step (IPC 1): Stir for 2–4 hours. Do NOT add reductant yet. Pull an aliquot for TLC or 1H-NMR.

-

Pass Criteria: Disappearance of aldehyde CHO peak (~9.8 ppm) and appearance of Imine CH peak (~8.3 ppm).

-

-

-

Reduction:

-

Once imine formation is >90%, cool the mixture to 0°C.

-

Add STAB in one portion.

-

Allow to warm to room temperature and stir overnight.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO

(gas evolution will occur). -

Extract with DCM. Wash organic layer with brine.

-

Expert Insight: If using p-dimethylaminobenzaldehyde, avoid strong mineral acids. They will protonate the amine nitrogen, converting the EDG into a strong Electron Withdrawing Group (-NHMe

Protocol B: Knoevenagel Condensation

Context: Used to synthesize cinnamic acid derivatives (common drug intermediates). EDG-aldehydes react sluggishly with malonic acid/esters.

Optimized Workflow (Doebner Modification)

-

Mix: Aldehyde (1 equiv), Malonic Acid (1.2 equiv), and Pyridine (solvent/base).

-

Catalyst: Add Piperidine (0.1 equiv).

-

Heat: Reflux (80–100°C) is mandatory for EDG-substrates to overcome the activation energy barrier.

-

Monitoring: Monitor CO

evolution (if decarboxylation is intended).

Stability & Storage: The Autoxidation Risk

Paradoxically, while EDGs deactivate the carbonyl toward nucleophiles, they often activate the ring and the aldehyde hydrogen toward radical abstraction, leading to rapid autoxidation to benzoic acids.

Mechanism

EDGs stabilize the benzylic radical intermediate formed during hydrogen abstraction by atmospheric oxygen.

Mitigation Strategy

-

Purification: Before any critical synthesis, wash the liquid aldehyde with 10% Na

CO -

Storage: Store under Argon/Nitrogen.

-

Inhibitors: For bulk storage, trace amounts of hydroquinone can inhibit radical propagation.

Decision Logic & Troubleshooting

The following workflow outlines the decision process for selecting reaction conditions based on the specific EDG strength.

Figure 2: Decision matrix for optimizing reaction conditions based on substituent electronic effects.

Comparative Data: Substituent Effects

The table below summarizes the relative reactivity rates normalized to unsubstituted benzaldehyde (

| Substituent (para) | Relative Rate (Nucleophilic Addition) | Autoxidation Risk | Recommended Adjustment | |

| -NO | +0.78 | Fast ( | Low | Standard / Cooling |

| -H (Unsubstituted) | 0.00 | Baseline ( | Moderate | Standard |

| -CH | -0.17 | Mildly Slow | Moderate | Slight Heat |

| -OCH | -0.27 | Slow ( | High | Acid Catalyst + Heat |

| -OH (Hydroxy) | -0.37 | Very Slow | Very High | Protect -OH (e.g., TBS) |

| -N(CH | -0.83 | Extremely Slow | Extreme | Strong Acid Catalyst* |

*Note: Strong acid may protonate the amine, inverting the electronic effect.

References

-

Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society. Link

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry. Link

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Link

-

BenchChem. (2025).[4][5] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Link

-

Bowman, D. F., et al. (1971). Thermodynamics and kinetics of the autoxidation of aldehydes. Journal of the Chemical Society. Link

Sources

- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 2. psiberg.com [psiberg.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Theoretical Properties & Computational Profiling of 4-Isobutoxy-3-methylbenzaldehyde: A DFT-Guided Technical Whitepaper

Executive Summary

4-Isobutoxy-3-methylbenzaldehyde (IMBA) represents a significant structural intermediate in the synthesis of pharmaceuticals and high-value fragrance compounds (e.g., Silvial analogs).[1] Structurally, it combines the lipophilicity of an isobutoxy tail with the electronic modulation of a meta-methyl group, creating a unique steric and electronic profile compared to its simpler analogs like anisaldehyde or vanillin.[1]

This technical guide establishes a rigorous Density Functional Theory (DFT) protocol for characterizing IMBA. Unlike standard template reports, this document focuses on the causality of method selection, the predictive logic of electronic properties, and the translational utility of these calculations in synthetic and medicinal chemistry.

Computational Methodology: The "Gold Standard" Protocol

To ensure data integrity and reproducibility, the following computational workflow is prescribed. This protocol mitigates common artifacts associated with flexible alkyl chains and weak non-covalent interactions.[1]

Functional & Basis Set Selection[1]

-

Functional:

B97X-D (Range-separated hybrid functional with dispersion corrections).[1]-

Rationale: Unlike the traditional B3LYP,

B97X-D accurately accounts for long-range dispersion interactions critical for the correct conformational folding of the isobutoxy tail .[1]

-

-

Basis Set: 6-311++G(d,p) .[1][2]

-

Rationale: The inclusion of diffuse functions (++) is non-negotiable for describing the lone pairs on the carbonyl and ether oxygens, which govern hydrogen bonding potential.

-

-

Solvation Model: SMD (Solvation Model based on Density) .

-

Solvents: Water (biological relevance), Chloroform (NMR standard), and Ethanol (crystallization).

-

Validated Workflow Diagram

The following Graphviz diagram outlines the self-validating workflow designed to minimize imaginary frequencies and ensure global minima convergence.

Figure 1: Self-validating computational workflow ensuring the identification of the global minimum conformer before property extraction.

Structural & Geometric Analysis

Equilibrium Geometry

The optimized structure of IMBA is predicted to exhibit a planar aromatic ring with the aldehyde group coplanar to the ring to maximize

-

Isobutoxy Conformation: The isobutoxy group will likely adopt an anti conformation relative to the ring plane to minimize steric repulsion with the ortho-hydrogens, though the adjacent meta-methyl group introduces a steric clash that may twist the ether linkage slightly (dihedral angle

(C3-C4-O-C) -

Bond Lengths:

Geometric Validation Table

Predicted values based on B3LYP/6-311++G(d,p) benchmarks for anisaldehyde derivatives.

| Parameter | Atom Pair | Predicted Value (Å/°) | Experimental Benchmark (Ref) |

| Bond Length | C=O | 1.215 | 1.210 (Anisaldehyde [1]) |

| Bond Length | C(Ring)-C(Methyl) | 1.510 | 1.508 (Toluene) |

| Bond Angle | O-C-H (Aldehyde) | 123.5° | 124.0° |

| Dihedral | O=C-C-C (Ring) | 0.0° (Planar) | ~0-5° |

Electronic Landscape & Reactivity Descriptors[1]

Understanding the electronic distribution is vital for predicting IMBA's behavior in nucleophilic additions (e.g., Schiff base formation) or metabolic oxidation.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the ether oxygen lone pairs. It represents the site of electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl carbon and the aromatic system, indicating susceptibility to nucleophilic attack.[1]

-

Band Gap (

): Predicted to be ~4.5 - 4.8 eV .[1] A lower gap compared to benzaldehyde suggests higher chemical reactivity due to the electron-donating isobutoxy and methyl groups.[1]

Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for docking studies:

-

Negative Potential (Red): Concentrated around the Carbonyl Oxygen (H-bond acceptor).[1]

-

Positive Potential (Blue): Concentrated around the Aldehyde Hydrogen and the alkyl protons (weak H-bond donors).[1]

Global Reactivity Descriptors

Calculated using Koopmans' theorem:

-

Chemical Hardness (

): -

Electrophilicity Index (

): High, indicating the aldehyde is a strong electrophile, suitable for condensation reactions.[1]

Spectroscopic Profiling (Predicted)

This section provides the "fingerprint" data necessary for experimental verification.

Vibrational Spectroscopy (IR)

Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)).[1]

-

(Carbonyl Stretch): 1685 - 1695 cm

-

(Aldehyde): 2750 & 2850 cm

-

(Ether): 1250 cm

NMR Shift Prediction (GIAO Method)

-

H NMR (CDCl

- C NMR:

Applications & Reactivity Logic

The theoretical data directly informs the application of IMBA in drug design (Schiff bases) and synthesis.

Figure 2: Reactivity map linking electronic properties (FMOs) to synthetic applications.

Docking & Interaction Potential

The lipophilic isobutoxy tail allows IMBA derivatives to penetrate hydrophobic pockets in protein targets (e.g., Tyrosinase or CYP450 enzymes), while the aldehyde group forms reversible covalent bonds (Schiff bases) with lysine residues.

References

-

Anisaldehyde DFT Study : Puttaswamy, et al. "Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations."[1] ResearchGate, 2017.[1]

-

Vanillin Derivatives : Yadav, B. S., et al. "Molecular Structure, Vibrational Spectral Studies and NLO Properties of 4-Benzyloxy-3-Methoxy-Benzaldehyde by DFT."[1] International Journal for Research in Applied Science & Engineering Technology, 2018.[1]

-

Benzaldehyde Solvation : "FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents." PubMed, 2012.[1]

-

Isobutylbenzaldehyde Synthesis : "Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®."[1] ResearchGate.[1]

-

General DFT Protocol : Frisch, M. J., et al. "Gaussian 16 User Reference."[1] Gaussian.com.[1]

Sources

Strategic Utilization of 4-Isobutoxy-3-methylbenzaldehyde in Medicinal Chemistry

Executive Summary: The Lipophilic Pharmacophore

In the optimization of small molecule therapeutics, the modulation of lipophilicity without sacrificing metabolic stability is a recurring challenge. 4-Isobutoxy-3-methylbenzaldehyde (CAS: 1379222-07-7) represents a high-value "privileged structure" intermediate.[1][2] Unlike generic benzaldehydes, this specific trisubstituted scaffold offers a unique combination of steric bulk (3-methyl), lipophilic projection (4-isobutoxy), and a reactive electrophilic handle (1-formyl).[1]

This guide addresses the commercial availability, synthesis, and application of this compound, specifically designed for medicinal chemists navigating the "Make vs. Buy" decision matrix in hit-to-lead optimization.

Commercial Landscape & Sourcing Strategy

The "Make vs. Buy" Matrix

For 4-Isobutoxy-3-methylbenzaldehyde, the commercial landscape is fragmented.[1][2] It is not a commodity chemical (like benzaldehyde) but a Fine Chemical Intermediate .[2]

| Parameter | "Buy" (Commercial Sourcing) | "Make" (In-House Synthesis) |

| Primary CAS | 1379222-07-7 | N/A |

| Typical Purity | 95% - 97% (NMR) | >98% (Post-Column) |

| Lead Time | 2-4 Weeks (Often "Make-to-Order") | 2-3 Days |

| Cost Efficiency | High for <5g | High for >10g |

| Risk | Batch variability, shipping delays | Resource diversion |

Recommendation: Due to the frequent "non-stock" status of this specific isomer at major distributors (e.g., Sigma, Fisher), in-house synthesis is often the critical path for time-sensitive SAR campaigns.

Verified Suppliers (Reference Only)

-

BLD Pharm: Custom synthesis capabilities often listed under related CAS structures.[2]

-

eMolecules: Aggregates niche suppliers; verify stock status before ordering.[2]

Technical Deep Dive: Validated Synthesis Protocol

Directive: Causality & Self-Validation

When commercial stock is unavailable, the Williamson Ether Synthesis starting from 4-hydroxy-3-methylbenzaldehyde is the industry-standard route.[2] This method is preferred over Vilsmeier-Haack formylation of the ether due to higher regioselectivity and milder conditions.[1][2]

Reaction Logic

The reaction relies on the nucleophilic attack of the phenoxide ion (generated by K₂CO₃) on the primary alkyl halide (1-bromo-2-methylpropane).[1][2]

-

Why K₂CO₃? It provides sufficient basicity to deprotonate the phenol (pKa ~10) without promoting the Cannizzaro reaction of the aldehyde.[2]

-

Why DMF? A polar aprotic solvent is essential to solvate the cation (K+), leaving the phenoxide anion "naked" and highly reactive.[2]

-

Why KI (Potassium Iodide)? Finkelstein catalyst effect.[2] It converts the alkyl bromide to the more reactive alkyl iodide in situ.[2]

Experimental Protocol (Scale: 10 mmol)

Reagents:

-

1-Bromo-2-methylpropane (Isobutyl bromide) (1.64 g, 12 mmol)[1][2]

-

Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)[2]

-

Potassium Iodide (KI) (0.16 g, 1 mmol - 10 mol%)[2]

-

DMF (Dimethylformamide), anhydrous (15 mL)[2]

Step-by-Step Workflow:

-

Activation: Charge a dry round-bottom flask with 4-hydroxy-3-methylbenzaldehyde, K₂CO₃, and DMF. Stir at room temperature for 15 minutes. Visual Check: Suspension turns bright yellow due to phenoxide formation.[1][2]

-

Addition: Add KI followed by dropwise addition of Isobutyl bromide.

-

Reflux: Heat the mixture to 80°C for 4-6 hours. Note: Do not exceed 90°C to prevent aldehyde oxidation.

-

TLC Monitoring: Eluent: Hexane/EtOAc (4:1).[2] Product Rf ~ 0.6; Starting Material Rf ~ 0.2.

-

Workup: Pour reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.[2]

-

Purification: Dry over Na₂SO₄, concentrate. If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).[2]

Quality Control Specifications

| Test | Acceptance Criteria | Diagnostic Signal |

| 1H NMR (CDCl₃) | >95% Purity | Aldehyde: Singlet at ~9.8 ppm.Isobutoxy: Doublet at ~3.8 ppm (OCH₂).Methyl: Singlet at ~2.2 ppm (Ar-CH₃).[1][2] |

| HPLC | >98% Area | Single peak (UV 254 nm).[2] |

| Appearance | Clear Oil / Low-melt Solid | Colorless to pale yellow.[1][2] |

Strategic Application in Drug Discovery

This scaffold is primarily used to construct Lipophilic Ligand Libraries .[2] The aldehyde moiety serves as a "warhead" for divergent synthesis.[2]

Pathway Visualization: From Scaffold to Lead

The following diagram illustrates the divergent synthesis pathways utilizing 4-Isobutoxy-3-methylbenzaldehyde.

Figure 1: Divergent synthesis pathways.[1][2] The aldehyde handle allows for rapid generation of amine, alkene, and acid libraries, modulating the physicochemical properties of the final drug candidate.

Case Study: ALDH Isoform Selectivity

Recent literature suggests that benzaldehyde derivatives with specific alkoxy patterns show selectivity for Aldehyde Dehydrogenase (ALDH) isoforms, particularly ALDH1A3, a marker for cancer stem cells [1].[2]

-

Mechanism: The 4-isobutoxy tail occupies the hydrophobic channel of the enzyme active site.[2]

-

Optimization: The 3-methyl group restricts rotation, potentially locking the molecule in a bioactive conformation (atropisomerism control).[2]

References

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Source: MDPI (Molecules), 2021.[2] Context: Establishes the SAR of alkoxy-benzaldehydes in oncology. URL:[Link][1][2]

-

4-Isobutoxybenzaldehyde (Analogue) Data Sheet. Source: PubChem (NIH).[2] Context: Physical properties and safety data for the des-methyl analogue (CAS 18962-07-7) for read-across toxicity assessment.[1][2] URL:[Link][1][2]

-

Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Source: NIH / PubMed Central.[2] Context: Methodologies for solid-phase synthesis using benzaldehyde linkers.[1][2][4] URL:[Link]

-

Benzaldehyde, 3-methyl- (Precursor Data). Source: NIST Chemistry WebBook.[2][5] Context: Thermochemical data for the 3-methylbenzaldehyde core.[1][2][5] URL:[Link][1][2]

Sources

- 1. 18962-07-7|4-Isobutoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 4-Isobutoxybenzaldehyde | C11H14O2 | CID 249810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1379222-07-7 | MFCD18426738 | 3-Isobutoxy-4-methylbenzaldehyde [aaronchem.com]

- 4. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzaldehyde, 3-methyl- [webbook.nist.gov]

Application Note: Quantitative Analysis of 4-Isobutoxy-3-methylbenzaldehyde

Abstract and Scope

This document provides a comprehensive guide with detailed protocols for the accurate and precise quantification of 4-Isobutoxy-3-methylbenzaldehyde. This compound is a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing and specialty chemical production. Ensuring its concentration is critical for process control, quality assurance, and regulatory compliance. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will detail two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as the principal method for routine quality control, and Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary method for trace analysis and identity confirmation. Additionally, a basic UV-Vis spectrophotometric method is described for rapid screening in simple matrices. All methodologies are presented with a focus on the scientific rationale behind procedural choices and are designed to be validated in accordance with ICH Q2(R1) guidelines.[1][2]

| Compound Information | |

| IUPAC Name | 4-Isobutoxy-3-methylbenzaldehyde |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Structure | (Illustrative) |

| CAS Number | 123456-78-9 (Note: This is a placeholder CAS number as a specific one may not be publicly indexed; analysis is based on its chemical class) |

Choosing the Right Analytical Approach: A Comparative Overview

The selection of an analytical method is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC-UV): This is the recommended method for routine quantification. It offers an excellent balance of specificity, precision, and robustness. The presence of a chromophore (the benzaldehyde moiety) makes it highly amenable to UV detection.[3] Reversed-phase HPLC is ideal for this moderately non-polar analyte.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for volatile and semi-volatile compounds, providing unparalleled specificity through mass fragmentation patterns and high sensitivity.[4] It is particularly useful for identifying and quantifying the analyte in complex matrices or at trace levels where co-eluting impurities might interfere with UV detection.[5]

-

UV-Vis Spectrophotometry: This technique offers a rapid and simple means of quantification but suffers from a lack of specificity. It is best suited for screening pure substances or samples with a very simple, non-interfering matrix. The analysis relies on the inherent UV absorbance of the analyte's aromatic ring and carbonyl group.[6][7]

The logical workflow for analyzing a sample for 4-Isobutoxy-3-methylbenzaldehyde is outlined below.

Caption: General analytical workflow from sample receipt to final reporting.

Primary Method: Reversed-Phase HPLC with UV Detection

Principle

This method separates 4-Isobutoxy-3-methylbenzaldehyde from other components in the sample matrix using a non-polar stationary phase (C18) and a polar mobile phase. The analyte is retained on the column based on its hydrophobicity and is then detected by a UV detector as it elutes. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration. The UV absorption spectrum of benzaldehyde in water shows a maximum wavelength (λmax) at approximately 248 nm, corresponding to the π → π* transition.[7][8] The presence of an alkoxy group (isobutoxy) as an auxochrome will cause a bathochromic shift to a longer wavelength. Therefore, a detection wavelength of ~254 nm to 280 nm is a logical starting point for method development.

Experimental Protocol

3.2.1 Instrumentation and Materials

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC or Milli-Q grade).

-

Phosphoric acid or Formic acid (analytical grade).[9]

-

4-Isobutoxy-3-methylbenzaldehyde analytical standard (purity ≥98%).

-

Class A volumetric glassware, analytical balance, and micropipettes.

-

Syringe filters (0.45 µm, PTFE or nylon).

3.2.2 Reagent Preparation

-

Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 70:30 v/v). Add 0.1% phosphoric acid to the aqueous portion before mixing to improve peak shape.[9] Degas the final mixture by sonication or vacuum filtration before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-Isobutoxy-3-methylbenzaldehyde standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.

3.2.3 Sample Preparation

-

Accurately weigh a quantity of the sample expected to contain 4-Isobutoxy-3-methylbenzaldehyde and dissolve it in a suitable volume of mobile phase to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).

-

Sonicate if necessary to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

3.2.4 Chromatographic Conditions

| Parameter | Recommended Value | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for aromatic aldehydes.[3] |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% H₃PO₄ | Provides adequate elution strength and good peak shape. Acid suppresses silanol interactions.[9] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |

| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Detection Wavelength | 265 nm (or λmax determined by PDA) | Provides high sensitivity for the benzaldehyde chromophore, adjusted for substituent effects. |

| Run Time | ~10 minutes | Sufficient to elute the analyte and any closely related impurities. |

3.2.5 Analysis and Quantification

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform a blank injection (mobile phase) to ensure no system contamination.

-

Inject the calibration standards in order of increasing concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression analysis.

-

Determine the concentration of 4-Isobutoxy-3-methylbenzaldehyde in the samples using the regression equation from the calibration curve.

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[10][11]

| Parameter | Acceptance Criteria | Purpose |

| Specificity | No interference at the analyte's retention time from placebo or known impurities. | To ensure the signal is solely from the analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a proportional relationship between signal and concentration.[10] |

| Range | Typically 80-120% of the target concentration. | The interval where the method is precise, accurate, and linear. |

| Accuracy | 98.0% - 102.0% recovery from spiked samples at 3 levels. | Measures the closeness of the experimental value to the true value. |

| Precision (RSD) | Repeatability (n=6): ≤ 2.0% Intermediate (different day/analyst): ≤ 3.0% | Demonstrates the method's consistency under various conditions.[11] |

| LOD & LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1 | Defines the lowest concentration that can be reliably detected and quantified.[12] |

| Robustness | System suitability parameters remain within limits after small, deliberate changes (e.g., flow rate ±10%, mobile phase composition ±2%). | Shows the method's reliability during normal usage.[11] |

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle

GC-MS is a powerful technique for analyzing volatile compounds. The sample is injected into a heated port, where it vaporizes. An inert carrier gas sweeps the vapor onto a capillary column. Separation occurs based on the analyte's boiling point and interaction with the stationary phase. As the analyte elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and can be used for highly sensitive quantification.[13][14] For enhanced sensitivity with aldehydes, derivatization with agents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be employed, although direct injection is often sufficient for concentrations in the ppm range.[4][5]

Experimental Protocol

4.2.1 Instrumentation and Materials

-

GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).

-

Capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen (high purity).

-

Solvent: Methanol or Acetonitrile (GC grade).

-

4-Isobutoxy-3-methylbenzaldehyde analytical standard.

-

Autosampler vials with septa.

4.2.2 Standard and Sample Preparation

-

Prepare a stock solution (e.g., 1000 µg/mL) of the standard in methanol.

-

Create calibration standards (e.g., 0.1 to 10 µg/mL) by diluting the stock solution.

-

Prepare samples by dissolving them in methanol to a final concentration within the calibration range.

4.2.3 GC-MS Conditions

| Parameter | Recommended Value | Rationale |

| Column | DB-5ms (or equivalent), 30m x 0.25mm, 0.25µm | A robust, general-purpose column suitable for a wide range of semi-volatile compounds. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis | Split mode is used for higher concentrations to avoid column overload; splitless for low concentrations. |

| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas that provides good chromatographic efficiency. |

| Oven Program | Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C (hold 5 min) | A typical temperature program to separate the analyte from solvents and other matrix components.[15] |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it enters the ion source. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |

| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides qualitative data. SIM mode significantly increases sensitivity by monitoring only characteristic ions. |

4.2.4 Analysis and Quantification

-

Tune the mass spectrometer according to the manufacturer's recommendations.

-

Inject standards and samples.

-

For quantification in SIM mode, monitor characteristic ions of 4-Isobutoxy-3-methylbenzaldehyde (e.g., the molecular ion [M]⁺ at m/z 192, and key fragments like m/z 135 [M-C₄H₉]⁺ and m/z 107).

-

Construct a calibration curve and calculate sample concentrations as described for the HPLC method.

References

- A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantific

- The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M)...

- UV absorption spectra of a benzaldehyde and b acetophenone in water and...

- The UV/Vis spectra of the reaction between benzaldehyde 1 (10−2 M)...

- Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography—Negative chemical ionization mass spectrometry.

- Supplementary Material (ESI) for Chemical Communications This journal is (c) The Royal Society of Chemistry 2008 1. Royal Society of Chemistry.

- Determination of Genotoxic Aldehyde Impurities in Phenothiazine-Derived Drugs Using Derivatization for Sample Prepar

- Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography-negative chemical ioniz

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

- Benzaldehyde Derivatives from Sarcodontia crocea.

- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA.

- Method of analysis of aldehyde and ketone by mass spectrometry.

- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.

- PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Science Publishing.

- Analytical Methods. RSC Publishing.

- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

- Separation of Benzaldehyde, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column. SIELC Technologies.

- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.

- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.

- Quantit

- Application Notes and Protocols for the Quantific

- Analytical method development and validation for the quantification of metaldehyde in soil.

- Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chrom

- Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and.

- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.

- Analytical Methods. OPUS.

- Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chrom

- Benzaldehyde, 4-methoxy-. NIST WebBook.

- Determining Aromatics in Finished Gasoline Using the Agilent 6820 GC System Applic

Sources

- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 2. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Analysis of aldehydes in excipients used in liquid/semi-solid formulations by gas chromatography-negative chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Separation of Benzaldehyde, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. database.ich.org [database.ich.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

Application Note: AN-GCMS-2025-04

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 4-Isobutoxy-3-methylbenzaldehyde (CAS: 84560-64-5), a critical intermediate in the synthesis of benzoxaborole anti-inflammatory agents (e.g., Crisaborole analogs) and specialty fragrance compounds.

Due to the reactivity of the aldehyde functionality and the lability of the isobutoxy ether linkage, standard "generic" GC methods often yield poor peak shape or artifactual degradation. This guide provides a self-validating methodology focusing on:

-

Inlet inertness to prevent on-column oxidation.

-

Fragmentation logic for structural confirmation of the parent and key impurities.

-

Impurity tracking for unreacted precursors (4-hydroxy-3-methylbenzaldehyde) and reagents (isobutyl halides).

Chemical Context & Challenges[1]

Analyte: 4-Isobutoxy-3-methylbenzaldehyde (

Critical Analytical Challenges

-

Oxidative Instability: Benzaldehydes readily oxidize to benzoic acids (4-isobutoxy-3-methylbenzoic acid) upon exposure to air or active sites in the GC inlet. This creates "ghost" peaks and tailing.

-

Thermal Lability: The ether linkage can undergo thermal cleavage at high inlet temperatures (

C), mimicking fragmentation patterns seen in the MS source. -

Isomer Separation: Distinguishing the target from potential regioisomers (e.g., 3-isobutoxy-4-methylbenzaldehyde) requires optimized stationary phase selectivity.

Experimental Workflow (Visualized)

The following diagram illustrates the optimized decision tree for sample handling and analysis, ensuring data integrity from bench to detector.

Caption: Figure 1: Optimized analytical workflow. Note the specific exclusion of methanol as a solvent to prevent hemiacetal formation.

Detailed Protocols

Protocol A: Sample Preparation

Objective: Prepare the sample without inducing degradation or side reactions.

-

Solvent Selection: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (HPLC Grade).

-

Causality: Avoid Methanol or Ethanol. Primary alcohols react with benzaldehydes in the injection port to form acetals/hemiacetals, appearing as artifact peaks at

or

-

-

Concentration:

-

Assay: 1.0 mg/mL.

-

Impurity Profiling: 5.0 mg/mL (to detect trace precursors).

-

-

Filtration: 0.22 µm PTFE syringe filter. Do not use Nylon (binds aldehydes).

Protocol B: GC-MS Instrumentation Parameters

System: Agilent 8890/5977B (or equivalent Thermo/Shimadzu single quadrupole systems).

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low bleed "Ultra Inert" phase essential to prevent aldehyde adsorption/tailing. |

| Inlet Temp | 250 °C | High enough for volatilization, low enough to minimize ether cleavage. |

| Injection | Split (20:1) for Assay; Splitless for Impurities | Split mode sharpens peaks; Splitless maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution of isomers. |

| Oven Program | 60°C (1 min) → 20°C/min → 300°C (3 min) | Rapid ramp prevents peak broadening; final hold elutes benzoic acid derivatives. |

| Transfer Line | 280 °C | Prevents condensation of high-boiling oxidation products. |

| Ion Source | 230 °C (EI Source) | Standard EI temperature. |

| Scan Range | 40 – 450 amu | Covers parent ion (192) and potential dimers. |

Data Analysis & Fragmentation Logic

Correct interpretation of the mass spectrum is vital to distinguish the product from impurities.

Target Molecule: 4-Isobutoxy-3-methylbenzaldehyde

Molecular Ion (

Fragmentation Pathway (Mechanistic Insight)

The fragmentation is driven by the stability of the aromatic core and the lability of the alkoxy chain.

-

-Cleavage (Aldehyde): Loss of

-

Observed m/z:191

-

-

McLafferty-like Rearrangement: The isobutoxy group undergoes rearrangement, losing isobutene (

, 56 amu) to yield the radical cation of 4-hydroxy-3-methylbenzaldehyde.-

Observed m/z:

136 (Base Peak or High Intensity)

-

-

Alkyl Cleavage: Direct loss of the isobutyl radical (

, 57 amu).-

Observed m/z:135

-

-

Carbonyl Loss: Loss of

(28 amu) from the m/z 135 fragment.-

Observed m/z:107 (Tolyl cation derivative)

-

Caption: Figure 2: Predicted EI-MS fragmentation pathway for 4-Isobutoxy-3-methylbenzaldehyde.

Impurity Profiling Guide